CID 78065857

Description

CID 78065857 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For novel compounds, structural elucidation relies on techniques such as high-resolution mass spectrometry (HRESIMS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectroscopy . For example, compound characterization in highlights the use of HRESIMS (e.g., m/z 611.2246 [M + H]+) and NMR (¹H and ¹³C signals in Tables 1 and 2) to confirm molecular formulas and planar structures .

Properties

Molecular Formula |

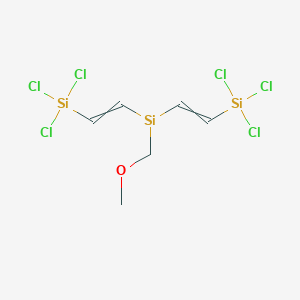

C6H9Cl6OSi3 |

|---|---|

Molecular Weight |

394.1 g/mol |

InChI |

InChI=1S/C6H9Cl6OSi3/c1-13-6-14(2-4-15(7,8)9)3-5-16(10,11)12/h2-5H,6H2,1H3 |

InChI Key |

UTFLBSFYHKFWCK-UHFFFAOYSA-N |

Canonical SMILES |

COC[Si](C=C[Si](Cl)(Cl)Cl)C=C[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78065857 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products.

Scientific Research Applications

CID 78065857 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects, while in industry, it might be utilized in the production of specialized materials or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison of CID 78065857 with analogs requires analysis of substituents, stereochemistry, and bioactivity. Below is a framework based on methodologies from the evidence, applied to hypothetical analogs:

Table 1: Structural and Spectroscopic Comparison

Key Findings

Structural Divergence: Epoxidation (e.g., Compound 4 vs. 3) alters reactivity and bioactivity. The absence of a double bond in Compound 4 (δC 63.0 and 65.1 for C-5/C-6) versus Compound 3 (δC ~120–130 for unsaturated carbons) highlights how oxygenation impacts stability and interactions . Substituent position (e.g., hexanoate at C-12 in briaviolides) influences pharmacokinetic properties like solubility (e.g., Log P differences) .

Stereochemical Impact: NOESY correlations (e.g., Me-11 to H-3 in Compound 4) resolve α/β configurations, critical for target binding . ECD spectra (Figure 3 in ) differentiate enantiomers, as seen in chaetogobosin analogs .

Synthetic Pathways :

- Compound 5 in derives from chaetogobosin G via nitro-group addition, demonstrating how functionalization expands compound libraries .

Research Implications and Limitations

- Data Gaps : Specific bioactivity or thermodynamic data (e.g., IC₅₀, ΔG) for this compound are absent in the evidence.

- Methodological Consistency : Cross-study comparisons are hindered by variability in spectral parameters (e.g., NMR solvent, field strength) .

Notes

Structural assumptions are extrapolated from analogous compounds (e.g., chaetogobosins, briaviolides) .

Recommendations :

- Consult PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for this compound’s full profile.

- Validate comparisons using crystallographic data (e.g., CIF files per ) or dose-response assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.